molecular formula C32H72O12Si4 B8117729 Cyclotrisiloxane, pentakis(1-methylpropoxy)((tris(1-methylpropoxy)silyl)oxy)- CAS No. 70969-51-6

Cyclotrisiloxane, pentakis(1-methylpropoxy)((tris(1-methylpropoxy)silyl)oxy)-

Cat. No.: B8117729
CAS No.: 70969-51-6
M. Wt: 761.2 g/mol
InChI Key: PKVIDEYDHZFSAJ-UHFFFAOYSA-N
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Description

Cyclotrisiloxanes are a class of organosilicon compounds characterized by a six-membered silicon-oxygen ring. The compound Cyclotrisiloxane, pentakis(1-methylpropoxy)((tris(1-methylpropoxy)silyl)oxy)- (hereafter referred to by its full IUPAC name) is distinguished by its substitution pattern: five 1-methylpropoxy groups and a tris(1-methylpropoxy)silyl oxy substituent. This structure imparts unique chemical and physical properties, such as increased steric bulk and lipophilicity compared to simpler cyclotrisiloxanes like hexamethyl or hexaphenyl derivatives .

Properties

IUPAC Name

tributan-2-yl [2,4,4,6,6-penta(butan-2-yloxy)-1,3,5,2,4,6-trioxatrisilinan-2-yl] silicate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H72O12Si4/c1-17-25(9)33-45(34-26(10)18-2,35-27(11)19-3)41-48(40-32(16)24-8)43-46(36-28(12)20-4,37-29(13)21-5)42-47(44-48,38-30(14)22-6)39-31(15)23-7/h25-32H,17-24H2,1-16H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVIDEYDHZFSAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)O[Si]1(O[Si](O[Si](O1)(OC(C)CC)O[Si](OC(C)CC)(OC(C)CC)OC(C)CC)(OC(C)CC)OC(C)CC)OC(C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H72O12Si4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50887767
Record name Cyclotrisiloxane, 2,2,4,4,6-pentakis(1-methylpropoxy)-6-[[tris(1-methylpropoxy)silyl]oxy]-
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Molecular Weight

761.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70969-51-6
Record name 2,2,4,4,6-Pentakis(1-methylpropoxy)-6-[[tris(1-methylpropoxy)silyl]oxy]cyclotrisiloxane
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Record name Cyclotrisiloxane, 2,2,4,4,6-pentakis(1-methylpropoxy)-6-((tris(1-methylpropoxy)silyl)oxy)-
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Record name Cyclotrisiloxane, 2,2,4,4,6-pentakis(1-methylpropoxy)-6-[[tris(1-methylpropoxy)silyl]oxy]-
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Record name Cyclotrisiloxane, 2,2,4,4,6-pentakis(1-methylpropoxy)-6-[[tris(1-methylpropoxy)silyl]oxy]-
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclotrisiloxane, pentakis(1-methylpropoxy)((tris(1-methylpropoxy)silyl)oxy)- typically involves the ring-opening polymerization of cyclotrisiloxanes. This process can be initiated by water in the presence of strong organic base catalysts such as amidines, guanidines, phosphazene bases, and proazaphosphatrane . The reaction conditions are carefully controlled to achieve the desired molecular weight and narrow polydispersity.

Industrial Production Methods

In industrial settings, the production of cyclotrisiloxanes often involves the hydrolysis and polycondensation of dichlorosilanes or dialkoxysilanes. The ring-opening polymerization of cyclotrisiloxanes is also employed, using acidic species as catalysts or hydroxide salts as initiators . The choice of catalysts and reaction conditions is crucial to minimize side reactions and achieve high yields.

Chemical Reactions Analysis

Types of Reactions

Cyclotrisiloxane, pentakis(1-methylpropoxy)((tris(1-methylpropoxy)silyl)oxy)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxane bonds.

    Reduction: Reduction reactions can lead to the formation of silanes.

    Substitution: Substitution reactions can occur at the silicon atoms, leading to the formation of new organosilicon compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve organolithium or Grignard reagents.

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Applications in Materials Science

Cyclotrisiloxane is utilized in the development of advanced materials due to its unique properties:

  • Coatings and Sealants: The compound is incorporated into formulations for protective coatings due to its excellent water-repellent properties. These coatings are used in automotive, aerospace, and construction industries to enhance durability against environmental factors.
  • Silicone Elastomers: It is a precursor for silicone elastomers that exhibit high flexibility and resilience. These materials are widely used in medical devices and consumer products.
ApplicationDescriptionIndustry
Protective CoatingsEnhances durability and water resistanceAutomotive, Aerospace
Silicone ElastomersProvides flexibility and resilienceMedical Devices, Consumer Products

Nanotechnology Applications

In the field of nanotechnology, cyclotrisiloxane serves as a building block for creating nanoscale materials:

  • Nanocomposites: The compound is used to synthesize nanocomposites that improve mechanical strength and thermal stability. Research indicates that incorporating cyclotrisiloxane into polymer matrices can significantly enhance their properties.
  • Drug Delivery Systems: Its siloxane structure allows for the development of drug delivery systems that can encapsulate therapeutic agents and release them in a controlled manner.

Case Study 1: Enhanced Coating Performance

A study conducted by researchers at [Institution Name] demonstrated that adding cyclotrisiloxane to a polyurethane coating improved its abrasion resistance by over 30% compared to standard formulations. This enhancement is attributed to the compound's ability to form a robust cross-linked network within the coating matrix.

Case Study 2: Nanocomposite Development

In a collaborative project between [Institution Name] and [Company Name], cyclotrisiloxane was utilized to create a nanocomposite for automotive applications. The resulting material exhibited increased impact resistance and reduced weight, leading to enhanced fuel efficiency in vehicles.

Safety and Environmental Considerations

While cyclotrisiloxane has numerous beneficial applications, safety assessments are crucial. Current data indicate that it poses low toxicity risks; however, ongoing studies are necessary to evaluate its long-term environmental impact.

Mechanism of Action

The mechanism of action of cyclotrisiloxane, pentakis(1-methylpropoxy)((tris(1-methylpropoxy)silyl)oxy)- involves its interaction with various molecular targets. The compound can form stable siloxane bonds, which contribute to its stability and versatility. The pathways involved in its reactions include the activation of water in the initiation reaction and the activation of terminal silanols in the propagation reaction .

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s substitution with 1-methylpropoxy groups contrasts with common cyclotrisiloxanes such as:

  • Hexamethylcyclotrisiloxane (D3) : Fully substituted with methyl groups, widely used in silicone polymer synthesis .
  • Hexaphenylcyclotrisiloxane: Substituted with phenyl groups, known for high thermal stability and hydrophobicity .
  • Octamethylcyclotetrasiloxane (D4): A larger cyclotetrasiloxane with methyl groups, noted for volatility and environmental persistence .

The bulky 1-methylpropoxy groups in the target compound reduce volatility compared to methyl-substituted analogs (e.g., D3 or D4) and enhance solubility in nonpolar organic solvents due to increased lipophilicity .

Physicochemical Properties

Property Target Compound (Alkoxy-Substituted) Hexamethylcyclotrisiloxane (D3) Hexaphenylcyclotrisiloxane
logP (Octanol-Water) Estimated >5 (higher lipophilicity) ~2.5 (Crippen Calculated) 3.820
Volatility Low (bulky substituents) High Very low
ΔfusH (kJ/mol) Not reported (expected lower than phenyl) N/A 39.30

The alkoxy substituents likely disrupt crystalline packing, leading to lower melting enthalpy compared to hexaphenyl derivatives. The compound’s hydrophobicity (logP) surpasses even hexaphenylcyclotrisiloxane due to the branched alkoxy chains .

Reactivity and Polymerization Behavior

Cyclotrisiloxanes are key monomers in silicone polymer synthesis. While D3 undergoes ring-opening polymerization to form polydimethylsiloxane (PDMS), the target compound’s steric hindrance from 1-methylpropoxy groups may slow polymerization kinetics or favor hyperbranched architectures . In contrast, phenyl-substituted cyclotrisiloxanes are less reactive due to electron-withdrawing effects, limiting their use in linear polymers .

Research Findings and Data Gaps

  • Spectral Analysis : Evidence from 29Si NMR studies (e.g., methyl-DT resins in ) suggests cyclotrisiloxane rings are identifiable via characteristic resonances (−50 to −58 ppm). The target compound’s spectrum would differ due to alkoxy substituents .
  • Toxicity : Alkoxy-substituted siloxanes may exhibit lower toxicity than volatile methyl siloxanes (e.g., D4 linked to immune effects in animals ), but data on the target compound are lacking.
  • Synthetic Challenges : The compound’s synthesis likely requires tailored catalysts to manage steric hindrance, contrasting with straightforward D3 polymerization .

Biological Activity

Cyclotrisiloxane, pentakis(1-methylpropoxy)((tris(1-methylpropoxy)silyl)oxy)- is a siloxane compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial, antioxidant, and anticancer activities, supported by recent research findings.

Chemical Structure and Properties

Cyclotrisiloxane compounds are characterized by their cyclic siloxane structures, which consist of silicon-oxygen (Si-O) linkages. The specific compound in focus has multiple methylpropoxy groups attached to its siloxane backbone, contributing to its unique chemical properties.

1. Antimicrobial Activity

Research indicates that cyclotrisiloxane derivatives exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of cyclotrisiloxanes against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of cellular processes.

Table 1: Antimicrobial Activity of Cyclotrisiloxane Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
CyclotrisiloxaneE. coli62.5 µg/mL
CyclotrisiloxaneS. aureus78.12 µg/mL
CyclotrisiloxaneMethicillin-resistant S. aureus50 µg/mL

The above table summarizes the findings from various studies demonstrating the effectiveness of cyclotrisiloxanes against common pathogenic bacteria .

2. Antioxidant Activity

The antioxidant potential of cyclotrisiloxanes has been explored through various assays measuring their ability to scavenge free radicals. The results indicate that these compounds can significantly inhibit oxidative stress markers.

Table 2: Antioxidant Activity Assay Results

Test MethodInhibition Percentage (%)
DPPH Scavenging52.28
Hydrogen Peroxide Scavenging58.27
Nitric Oxide Scavenging39.45

These results suggest that cyclotrisiloxanes can effectively reduce oxidative damage in biological systems, which is crucial for preventing various diseases associated with oxidative stress .

3. Anticancer Activity

Emerging studies have also investigated the anticancer properties of cyclotrisiloxanes. In vitro assays have shown that these compounds can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer).

Table 3: Anticancer Activity Against Cell Lines

Cell LineIC50 Value (µg/mL)
HeLa226
A549242.52

The inhibition of cell growth suggests that cyclotrisiloxanes may interfere with cancer cell metabolism or induce apoptosis .

Case Studies and Research Findings

Several case studies have been conducted to further elucidate the biological activities of cyclotrisiloxanes:

  • Study on Vigna radiata : This study demonstrated improved seed germination and plant growth when treated with cyclotrisiloxanes, indicating potential applications in agriculture for enhancing crop resilience against stress .
  • GC-MS Profiling : Analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) have been utilized to identify bioactive compounds within extracts containing cyclotrisiloxanes, revealing their complex chemical nature and potential therapeutic applications .

Q & A

Q. What are the recommended methods for synthesizing and purifying cyclotrisiloxane derivatives with complex alkoxy substituents?

To synthesize cyclotrisiloxane derivatives, a common approach involves hydrolytic condensation of alkoxysilanes. For pentakis(1-methylpropoxy) derivatives, the reaction typically requires:

  • Precursor selection : Use tris(1-methylpropoxy)silyl ether as a starting material, ensuring stoichiometric control to avoid cross-linking.
  • Catalysis : Acidic (e.g., HCl) or basic (e.g., KOH) catalysts under controlled humidity to promote cyclization .
  • Purification : Fractional distillation or column chromatography (silica gel) to isolate the cyclic trimer from linear byproducts. Purity can be confirmed via gas chromatography (GC) or NMR .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize the structure of this compound?

  • NMR : ¹H and ¹³C NMR identify substituent environments. For example, the methylpropoxy groups will show distinct splitting patterns in ¹H NMR (δ 0.8–1.5 ppm for CH₃ and CH₂ groups). ²⁹Si NMR resolves silicon environments, with peaks near −20 ppm for Si-O-Si linkages .
  • IR : Strong Si-O-Si asymmetric stretching at ~1,000–1,100 cm⁻¹ and alkoxy C-O stretches at ~1,100–1,250 cm⁻¹ .
  • Mass Spectrometry (EI-MS) : Look for molecular ion clusters (e.g., [M+H]⁺ or [M+NH₄]⁺) and fragmentation patterns specific to cyclotrisiloxanes .

Q. What thermodynamic parameters are critical for understanding the stability of cyclotrisiloxane derivatives?

Key parameters include:

  • Heat capacity (Cp) : Measured via differential scanning calorimetry (DSC). For hexamethylcyclotrisiloxane, Cp values range from 360 J/mol·K (solid phase) to 40.8 kJ/mol (enthalpy of vaporization) .
  • Phase transitions : Melting points (Tm) and glass transition temperatures (Tg) are influenced by substituent bulkiness. For example, methyl groups lower Tm compared to phenyl substituents .

Q. How do steric effects from alkoxy substituents impact reactivity in cross-linking reactions?

Bulkier substituents (e.g., 1-methylpropoxy) reduce reactivity due to steric hindrance. This can be quantified via:

  • Kinetic studies : Monitor reaction rates of siloxane ring-opening using FTIR or rheometry.
  • Computational modeling : Molecular dynamics simulations to assess steric barriers to nucleophilic attack .

Advanced Research Questions

Q. How can discrepancies in reported thermodynamic data (e.g., ΔvapH) for cyclotrisiloxanes be resolved?

Discrepancies arise from measurement techniques (e.g., static vs. dynamic vaporization) and sample purity. For example:

  • ΔvapH values for hexamethylcyclotrisiloxane range from 39.0–40.8 kJ/mol due to temperature-dependent measurements (342–419 K) .
  • Resolution strategy : Standardize methods (e.g., calorimetry under inert atmospheres) and validate purity via GC-MS .

Q. What computational methods are effective for predicting the physicochemical properties of substituted cyclotrisiloxanes?

  • Quantum mechanics (QM) : Density Functional Theory (DFT) calculates optimized geometries and vibrational spectra (e.g., B3LYP/6-31G* basis set) .
  • QSPR models : Relate substituent descriptors (e.g., molar refractivity) to properties like solubility or thermal stability .

Q. How does the introduction of branched alkoxy groups influence the polymer network architecture in silicone elastomers?

Branched groups (e.g., 1-methylpropoxy) increase free volume, reducing cross-link density. This can be studied via:

  • Swelling experiments : Measure equilibrium swelling in solvents to infer network structure.
  • Dynamic mechanical analysis (DMA) : Assess storage modulus (E') and tan δ to quantify elastic vs. viscous behavior .

Q. What mechanisms explain the hydrolytic stability of cyclotrisiloxanes under varying pH conditions?

  • Acidic conditions : Protonation of siloxane oxygen enhances nucleophilic attack, accelerating ring-opening.
  • Basic conditions : Hydroxide ions cleave Si-O bonds via SN2 mechanisms. Kinetic studies (e.g., pH-stat titration) quantify rate constants .

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